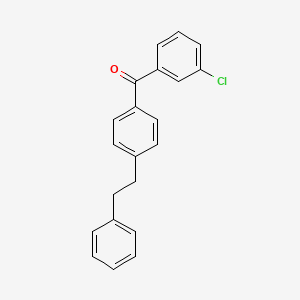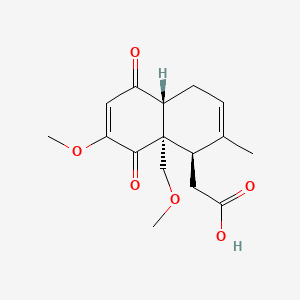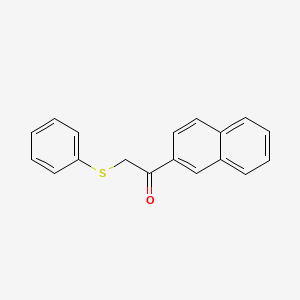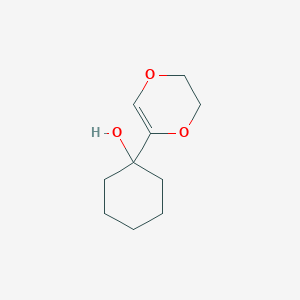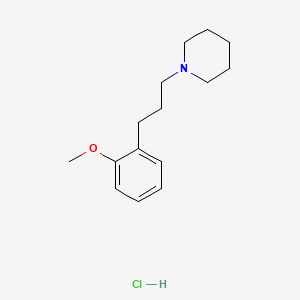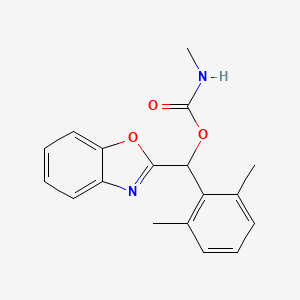
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate is a chemical compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide. The reaction is carried out in ethanol at 50°C, followed by the addition of N-methylcarbamate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives.
科学的研究の応用
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential anticancer activity and is being investigated for its therapeutic effects against various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .
類似化合物との比較
Similar Compounds
Benzoxazole: A basic structure similar to the compound , known for its wide range of biological activities.
Benzothiazole: Another heterocyclic compound with similar properties and applications in medicinal chemistry.
Uniqueness
(1,3-Benzoxazol-2-yl)(2,6-dimethylphenyl)methyl N-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties
特性
CAS番号 |
104029-67-6 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl-(2,6-dimethylphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-11-7-6-8-12(2)15(11)16(23-18(21)19-3)17-20-13-9-4-5-10-14(13)22-17/h4-10,16H,1-3H3,(H,19,21) |
InChIキー |
QFHSSHXRZWSKOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(C2=NC3=CC=CC=C3O2)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
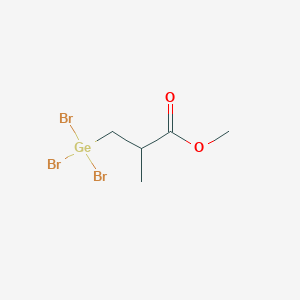
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


